Biotin-PEG23-MAL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG23-MAL is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG spacer, followed by the attachment of a maleimide group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
Conjugation to PEG: The activated biotin is then reacted with a PEG spacer, forming a biotin-PEG conjugate.
Attachment of Maleimide: The biotin-PEG conjugate is further reacted with a maleimide derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG23-MAL primarily undergoes biotinylation reactions, where the maleimide group reacts with thiol groups in biomolecules. This reaction is a specific Michael addition reaction that occurs under mild conditions (pH 6.5-7.5) and forms a stable thioether bond .
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving this compound include thiol-containing biomolecules, such as cysteine residues in proteins.
Major Products
The major product formed from the reaction of this compound with thiol-containing biomolecules is a biotinylated biomolecule, where the biotin moiety is covalently attached to the biomolecule via the PEG spacer .
Scientific Research Applications
Biotin-PEG23-MAL has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical assays and studies.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the field of targeted drug delivery.
Mechanism of Action
The mechanism of action of Biotin-PEG23-MAL involves the specific reaction of the maleimide group with thiol groups in biomolecules. This reaction forms a stable thioether bond, resulting in the covalent attachment of the biotin moiety to the biomolecule. The PEG spacer provides flexibility and water solubility, reducing immunogenicity and aggregation of the labeled biomolecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG11-MAL: Similar to Biotin-PEG23-MAL but with a shorter PEG spacer.
Biotin-PEG2-MAL: Contains an even shorter PEG spacer, providing less flexibility and solubility compared to this compound.
Biotin-PEG24-TFP Ester: Uses a different reactive group (TFP ester) for biotinylation.
Uniqueness
This compound is unique due to its long PEG spacer, which provides optimal spacing between the biotin moiety and the labeled biomolecule. This spacing enhances the water solubility and reduces the immunogenicity and aggregation of the labeled biomolecules, making it highly suitable for various bioconjugation applications .
Properties
Molecular Formula |
C65H119N5O28S |
---|---|
Molecular Weight |
1450.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C65H119N5O28S/c71-60(4-2-1-3-59-64-58(57-99-59)68-65(75)69-64)66-8-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-56-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-9-67-61(72)7-10-70-62(73)5-6-63(70)74/h5-6,58-59,64H,1-4,7-57H2,(H,66,71)(H,67,72)(H2,68,69,75) |
InChI Key |
YUDZHUVXVXAVNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Origin of Product |
United States |
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